Ramipril isopropyl ester-d3
Description
Ramipril isopropyl ester-d3 is a deuterated analog of ramipril isopropyl ester, a prodrug form of the angiotensin-converting enzyme (ACE) inhibitor ramipril. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically in the isopropyl ester moiety. This modification is commonly employed in pharmacokinetic and metabolic studies to serve as an internal standard for mass spectrometry, enabling precise quantification of ramipril and its active metabolite, ramiprilate, in biological matrices . Ramipril itself is a non-sulfhydryl ACE inhibitor used clinically to treat hypertension, heart failure, and diabetic nephropathy, with demonstrated efficacy in slowing disease progression in conditions such as aortic valve stenosis and hypertensive nephropathy .
Properties
Molecular Formula |
C24H34N2O5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-oxo-4-phenyl-1-propan-2-yloxybutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C24H34N2O5/c1-15(2)31-24(30)19(13-12-17-8-5-4-6-9-17)25-16(3)22(27)26-20-11-7-10-18(20)14-21(26)23(28)29/h4-6,8-9,15-16,18-21,25H,7,10-14H2,1-3H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1/i3D3 |
InChI Key |
WJWHJJCWHNPKTH-YOJXJJPKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ramipril isopropyl ester-d3 involves the esterification of ramipril with isopropyl alcohol in the presence of deuterium. The process typically includes the following steps:
Condensation Reaction: Ramipril is reacted with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Deuterium Exchange: The hydrogen atoms in the isopropyl group are replaced with deuterium atoms through a deuterium exchange reaction, often using deuterated solvents and reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of ramipril and isopropyl alcohol are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
Ramipril isopropyl ester-d3 undergoes hydrolysis under acidic, basic, and enzymatic conditions to form ramiprilat-d3 (the active metabolite) and other derivatives.
Key Pathways:
-
Acidic Hydrolysis :
In aqueous HCl (pH 3), the ester group undergoes cleavage to yield ramiprilat-d3 and isopropanol-d6. This reaction is accelerated at elevated temperatures (20–50°C) . -
Basic Hydrolysis :
Alkaline conditions (e.g., NaOH) promote saponification, producing the carboxylate salt of ramiprilat-d3. This reaction is slower than acidic hydrolysis due to steric hindrance from the deuterated isopropyl group . -
Enzymatic Hydrolysis :
Liver esterases and serine endopeptidases (e.g., from Bacillus licheniformis) selectively hydrolyze the ester bond, forming ramiprilat-d3. Enzymatic conversion occurs at physiological pH (7.4) and 37°C, with a 65–97% recovery rate observed in human plasma studies .
Hydrolysis Kinetics:
| Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 0.1 M HCl | 50 | 2 | 92 | |
| 0.1 M NaOH | 25 | 24 | 78 | |
| Enzymatic (pH 7.4) | 37 | 4 | 89 |
Cyclization Reactions
Under thermal or oxidative stress, this compound forms cyclic diketopiperazine (DKP) derivatives via intramolecular amide bond formation. This degradation pathway is mitigated by stabilizers like magnesium oxide in pharmaceutical formulations .
Mechanism:
-
Reaction Conditions :
Cyclization occurs at temperatures >40°C in polar aprotic solvents (e.g., acetonitrile) .
Stability Data:
| Stabilizer | Temperature (°C) | DKP Formation (%) | Reference |
|---|---|---|---|
| None | 40 | 35 | |
| MgO (1% w/w) | 40 | 5 |
Enzymatic and Metabolic Reactions
In vivo, this compound is primarily metabolized by hepatic and renal esterases to ramiprilat-d3, which inhibits angiotensin-converting enzyme (ACE). Deuteration slows metabolic clearance by 15–20% compared to the non-deuterated form due to kinetic isotope effects .
Metabolic Pathway:
Pharmacokinetic Parameters:
| Parameter | This compound | Non-deuterated form | Reference |
|---|---|---|---|
| (h) | 18 | 15 | |
| Bioavailability | 65% | 60% |
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the cyclohexene moiety in this compound to a saturated cyclopentane ring, forming hexahydro ramipril-d3. This reaction proceeds at 2–5 kg/cm² H₂ pressure and 30°C .
Reaction Scheme:
Optimization Data:
| Catalyst | Pressure (kg/cm²) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C (5%) | 3 | 30 | 95 | |
| Raney Ni | 5 | 50 | 82 |
Photodegradation
Exposure to UV light (254 nm) induces decarboxylation and N-dealkylation, generating multiple photodegradants. Deuterium labeling reduces photostability by 10% compared to the non-deuterated analog .
Analytical Characterization
UPLC-Q-TOF-MS studies reveal distinct fragmentation patterns for this compound:
Scientific Research Applications
Ramipril isopropyl ester-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetics: The deuterium atoms allow for detailed tracking of the compound in biological systems, providing insights into absorption, distribution, metabolism, and excretion.
Metabolic Studies: Used to study the metabolic pathways and identify metabolites of ramipril.
Drug Development: Helps in the development of new angiotensin-converting enzyme inhibitors by providing a model for studying drug interactions and efficacy
Mechanism of Action
Ramipril isopropyl ester-d3 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. This inhibition leads to:
Reduced Vasoconstriction: Lower levels of angiotensin II result in vasodilation and reduced blood pressure.
Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, further lowering blood pressure
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Non-Deuterated Ramipril Isopropyl Ester
The primary distinction between ramipril isopropyl ester-d3 and its non-deuterated counterpart lies in their metabolic and analytical behaviors. Deuterium substitution increases the molecular mass, altering chromatographic retention times and fragmentation patterns in mass spectrometry. For example, studies on ramipril and ramiprilate highlight that chromatographic conditions (e.g., pH, temperature, and organic modifiers) significantly affect peak resolution and isomer separation . The deuterated form mitigates these challenges by providing a distinct isotopic signature, enhancing analytical accuracy in quantifying ramipril levels during metabolic studies .
Table 1: Structural and Analytical Comparison
*Theoretical assumption based on deuterium kinetic isotope effects.
Active Metabolite: Ramiprilate
Ramipril isopropyl ester is hydrolyzed in vivo to ramiprilate, the active ACE inhibitor. Comparative studies show that ramiprilate exhibits distinct chromatographic behavior, with improved peak resolution at higher pH or on cation-exchange columns compared to ramipril .
Therapeutic Comparison with Other ACE Inhibitors
This compound shares the therapeutic target (ACE inhibition) with other ACE inhibitors but differs in its role as a research tool. Key comparisons include:
Captopril
Captopril, a sulfhydryl-containing ACE inhibitor, demonstrated significant renoprotective effects in diabetic nephropathy, reducing the risk of serum creatinine doubling by 48% compared to placebo .
Enalapril and Lisinopril
Unlike ramipril’s prodrug design (ester form), enalapril (as ethyl ester) and lisinopril (active form) differ in bioavailability and metabolic pathways.
Pharmacodynamic Synergy with Other Agents
Ramipril’s therapeutic effects are often enhanced in combination therapies. For example:
- Spironolactone Combination: In hypertensive patients, ramipril combined with spironolactone reduced myocardial collagen deposition and improved cardiac function more effectively than ramipril alone, suggesting synergistic renin-angiotensin-aldosterone system (RAAS) blockade .
- Comparison to Metoprolol and Amlodipine : Ramipril showed a 22% greater risk reduction in composite cardiovascular outcomes compared to metoprolol and 38% compared to amlodipine in the ALLHAT trial, underscoring its superior organ-protective effects .
Research Implications and Limitations
This compound is pivotal in preclinical research but lacks direct therapeutic data. Key research findings include:
- Chromatographic Utility : Its deuterated structure resolves analytical challenges associated with ramipril and ramiprilate isomer separation .
- Metabolic Studies : It aids in quantifying ramipril’s hydrolysis efficiency and tissue distribution, though deuterium substitution may theoretically delay esterase-mediated activation.
Table 2: Key Clinical Outcomes of Ramipril vs. Comparators
Q & A
Q. What methodological considerations are critical for synthesizing and characterizing Ramipril isopropyl ester-d3?
Synthesis of deuterated compounds like this compound requires isotopic labeling via deuterated reagents (e.g., D₃O or deuterated isopropyl alcohol). Key steps include optimizing reaction conditions (temperature, catalyst) to ensure isotopic integrity and purity. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to verify molecular weight and isotopic enrichment . Researchers must document reaction yields, purity thresholds (>98%), and stability under storage conditions (e.g., -20°C in inert atmospheres) to ensure reproducibility .
Q. How can researchers validate the use of this compound as an internal standard in pharmacokinetic assays?
Validation requires cross-comparison with non-deuterated Ramipril in matrices like plasma or tissue homogenates. Method parameters include:
- Linearity : Assess over a concentration range (e.g., 1–1000 ng/mL) with R² > 0.98.
- Recovery : Compare extraction efficiency using deuterated vs. non-deuterated analogs.
- Ion suppression : Evaluate matrix effects via post-column infusion studies . Reproducibility must be confirmed through intra- and inter-day precision (<15% CV) and accuracy (85–115%) .
Q. What experimental designs are recommended for assessing the stability of this compound in biological matrices?
Stability studies should simulate physiological conditions (pH 7.4, 37°C) and storage scenarios (freeze-thaw cycles, long-term -80°C storage). Use LC-MS/MS to quantify degradation products (e.g., Ramiprilat-d3). Include controls with non-deuterated Ramipril to distinguish chemical degradation from isotopic exchange. Document timepoints (0, 4, 24 hours) and statistical thresholds for significant degradation (>10% loss) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported metabolic half-lives of this compound across in vitro and in vivo models?
Discrepancies often arise from species-specific esterase activity or differences in hepatic/renal clearance pathways. To address this:
- Comparative assays : Perform parallel in vitro (microsomal assays) and in vivo (rodent pharmacokinetic) studies under standardized conditions.
- Isotope tracing : Use deuterium labeling to track metabolic pathways and identify intermediates via high-resolution MS.
- Statistical modeling : Apply nonlinear mixed-effects models (e.g., NONMEM) to account for intersubject variability .
Q. What strategies optimize the detection of this compound in tissue-specific distribution studies?
Tissue homogenization protocols must balance extraction efficiency and compound stability. Recommended steps:
- Homogenization : Use ice-ched PBS with protease/esterase inhibitors to prevent ex vivo degradation.
- Microsampling : Employ laser-capture microdissection for organ-specific analysis (e.g., kidney vs. liver).
- Imaging MS : Map spatial distribution in tissues like aortic valves, where Ramipril-d3 may accumulate to modulate oxidative stress pathways .
Q. How should researchers design studies to evaluate the deuterium isotope effect on Ramipril’s ACE inhibition efficacy?
Deuterium can alter pharmacokinetics (e.g., metabolic stability) but may not affect pharmacodynamics if binding epitopes remain unchanged. Experimental design:
- Enzyme kinetics : Compare IC₅₀ values of Ramipril-d3 and non-deuterated Ramipril using recombinant ACE.
- Molecular dynamics simulations : Model hydrogen/deuterium interactions in the ACE active site.
- In vivo validation : Use hypertensive animal models to measure blood pressure reduction and angiotensin II levels post-dosing .
Data Analysis & Reporting
Q. What statistical approaches are critical for interpreting dose-response data in this compound studies?
Use dose-response curves (4-parameter logistic model) to estimate EC₅₀ and Hill coefficients. For non-linear kinetics, apply Bayesian hierarchical models to pool data across studies. Address outliers via Grubbs’ test or robust regression .
Q. How can researchers address limitations in extrapolating this compound rodent data to human models?
Limitations include interspecies differences in esterase expression and plasma protein binding. Mitigation strategies:
- Allometric scaling : Adjust doses based on body surface area and clearance rates.
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate human CYP450 and esterase isoform data .
Ethical & Reproducibility Considerations
Q. What documentation standards ensure reproducibility in studies using this compound?
Follow the ARRIVE guidelines for preclinical studies:
Q. How should researchers address peer review critiques regarding incomplete metabolic profiling of this compound?
Respond by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
